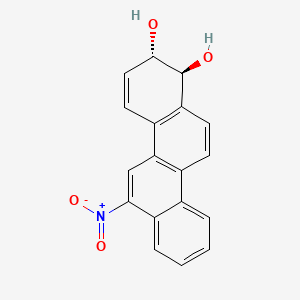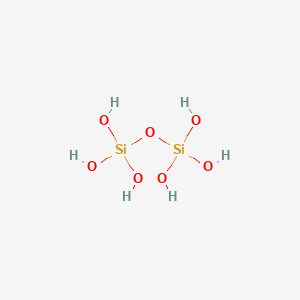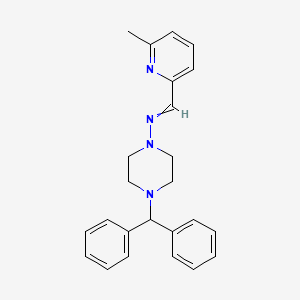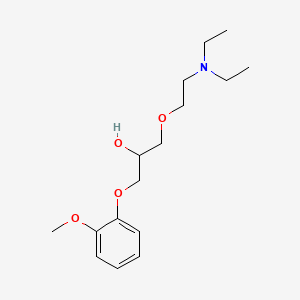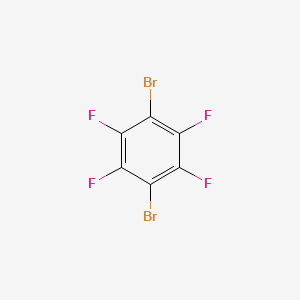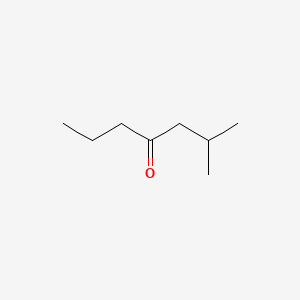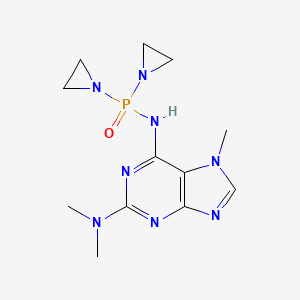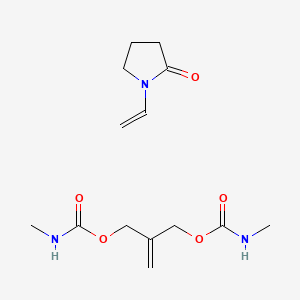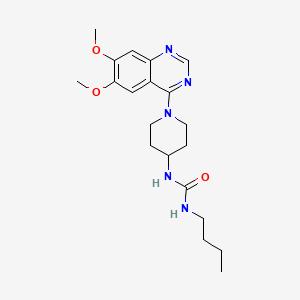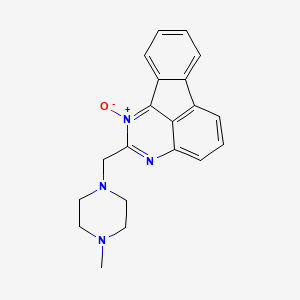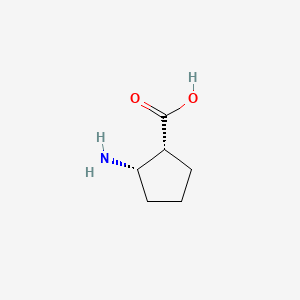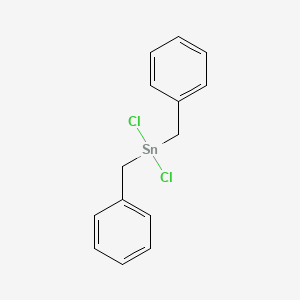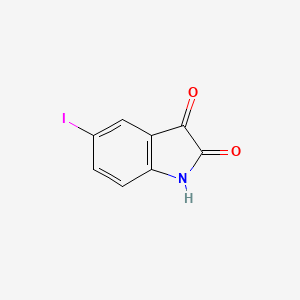
5-Iodoisatin
概述
描述
5-Iodoisatin is a chemical compound that belongs to the class of indoles. It is characterized by the presence of an iodine atom at the fifth position of the isatin molecule. The molecular formula of this compound is C8H4INO2, and it has a molecular weight of 273.03 g/mol . This compound is known for its role as an anticoronaviral agent and has been studied for various biological and pharmacological activities .
作用机制
Target of Action
5-Iodoisatin is a member of indoles
Mode of Action
It is known that this compound undergoes condensation reactions with various compounds . For example, it reacts with phenol to yield 5-iodophenolisatin . It also reacts with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid . These reactions suggest that this compound may interact with its targets through a mechanism involving condensation reactions.
Result of Action
It has been suggested that this compound has a role as an anticoronaviral agent . This suggests that the compound may have antiviral effects at the molecular and cellular levels.
Action Environment
It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and potentially its efficacy.
生化分析
Biochemical Properties
5-Iodoisatin plays a significant role in biochemical reactions, particularly in condensation reactions. It undergoes condensation with phenol to yield 5-iodophenolisatin and with malonic acid to produce 6-iodo-2-quinolone-4-carboxylic acid . These reactions highlight the compound’s ability to interact with various substrates, facilitating the formation of complex molecules. Additionally, this compound has been identified as an anticoronaviral agent, indicating its potential interaction with viral proteins and enzymes .
Cellular Effects
This compound exhibits notable effects on cellular processes. It has been shown to possess antioxidant properties, which can influence cellular metabolism and protect cells from oxidative stress . The compound’s interaction with reactive oxygen species, such as peroxynitrite, suggests its role in modulating cell signaling pathways and gene expression. This modulation can lead to changes in cellular functions, including immune responses and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules via binding interactions, influencing enzyme activity and gene expression. For instance, its reaction with peroxynitrite involves oxidative decarbonylation, leading to the formation of reactive intermediates that can modify proteins and nucleic acids . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is light-sensitive and should be stored in dark conditions to maintain its stability . Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in in vitro settings where it continues to exhibit antioxidant properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of immune responses. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in condensation reactions with phenol and malonic acid indicates its participation in the formation of complex molecules . Additionally, the compound’s antioxidant properties suggest its involvement in redox reactions, influencing metabolic flux and the levels of reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s solubility in organic solvents, such as acetone and ethanol, also influences its distribution and accumulation in different tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its activity and function, enabling it to modulate biochemical pathways within distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions
5-Iodoisatin can be synthesized through several methods. One common synthetic route involves the iodination of isatin. The process typically includes the following steps:
Starting Material: Isatin is used as the starting material.
Iodination: The iodination reaction is carried out using iodine monochloride (ICl) as the iodinating agent.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
5-Iodoisatin undergoes various chemical reactions, including:
Condensation Reactions: It can undergo condensation reactions with phenols and malonic acid to form different products.
Substitution Reactions: The iodine atom at the fifth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Phenol: When reacted with phenol, this compound yields 5-iodophenolisatin.
Malonic Acid: Reaction with malonic acid produces 6-iodo-2-quinolone-4-carboxylic acid.
Major Products Formed
5-Iodophenolisatin: Formed from the condensation reaction with phenol.
6-Iodo-2-quinolone-4-carboxylic Acid: Formed from the reaction with malonic acid.
科学研究应用
5-Iodoisatin has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Isatin: The parent compound of 5-Iodoisatin, known for its wide range of biological activities.
5-Bromoisatin: Similar to this compound but with a bromine atom instead of iodine, exhibiting different reactivity and biological properties.
5-Fluoroisatin: Contains a fluorine atom at the fifth position, used in various pharmaceutical applications.
Uniqueness of this compound
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo specific condensation and substitution reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential as an anticoronaviral agent and antioxidant sets it apart from other isatin derivatives .
属性
IUPAC Name |
5-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174866 | |
| Record name | 5-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-76-1 | |
| Record name | 5-Iodoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20780-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-Iodoisatin and how do they influence its interactions?
A1: this compound (5-iodo-1H-indole-2,3-dione), with the molecular formula C8H4INO2 [], exhibits specific structural characteristics that dictate its interactions. Notably, the presence of N-H and C=O groups enables the formation of hydrogen bonds. Research has shown that this compound molecules form chains through N-H...O and C-H...O hydrogen bonds. Additionally, these chains further connect into sheets via intriguing iodo-carbonyl interactions [].
Q2: How does the introduction of iodine at the 5th position of the isatin molecule affect its biological activity?
A2: Research indicates that incorporating iodine at the 5th position of the isatin molecule significantly enhances its inhibitory potency compared to the parent isatin molecule []. This modification is thought to influence interactions with biological targets, potentially through altered binding affinities or modification of downstream signaling pathways.
Q3: What are the potential applications of this compound in the synthesis of more complex molecules?
A3: this compound serves as a valuable starting material in organic synthesis. One example is its use in the synthesis of tryptanthrin (couroupitine) derivatives []. Additionally, this compound serves as a key building block in synthesizing a novel intercalating nucleic acid monomer [, ]. This monomer, containing a 3-(9-((4-oxyphenyl)ethynyl)-6H-indolo[2,3-b]quinoxalin-6-yl)propan-1-amine moiety, shows promise for applications related to stabilizing DNA structures like triplexes, three-way junctions, and G-quadruplexes [, ].
Q4: Have any studies investigated the antimitotic activity of this compound derivatives?
A4: Yes, studies have explored the antimitotic effects of this compound derivatives, particularly its Mannich bases []. These derivatives, especially those containing N-bis-(2-chloroethyl) and N-bis-(2-hydroxyethyl) groups, exhibited noteworthy antimitotic activity against HeLa cells in culture and in a phytotest using Lepidium sativum L [].
Q5: Are there established methods to assess the effects of this compound and its derivatives on cellular processes?
A5: Researchers utilize various techniques to evaluate the impact of this compound and its derivatives on cellular functions. One approach involves studying morphological deformations in cells treated with the compounds []. Additionally, measuring the incorporation of radiolabeled precursors into DNA provides insights into the compounds' effects on DNA synthesis []. These methods help researchers understand the mechanisms of action and potential applications of this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
